3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid
Description
3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid (CAS: 1513534-15-0) is a branched-chain carboxylic acid featuring a methyl group at the third carbon and a pyrrole ring substituent at the second carbon of the butanoic acid backbone. The pyrrole moiety, a five-membered aromatic heterocycle with one nitrogen atom, confers distinct electronic and steric properties to the molecule.
Pyrrole’s electron-rich aromatic system may enhance hydrogen-bonding capacity, while the methyl group introduces steric effects.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-methyl-2-(1H-pyrrol-2-yl)butanoic acid |
InChI |
InChI=1S/C9H13NO2/c1-6(2)8(9(11)12)7-4-3-5-10-7/h3-6,8,10H,1-2H3,(H,11,12) |
InChI Key |
CTFUPWLZDNNSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CN1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid typically involves the reaction of pyrrole with a suitable alkylating agent under controlled conditions. One common method involves the alkylation of pyrrole with 3-methyl-2-bromobutanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Functionalized pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrole compounds, including 3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid, exhibit significant antimicrobial properties. A study synthesized several derivatives and assessed their activity against various pathogens. Notably, certain compounds showed promising results against Staphylococcus aureus and Mycobacterium luteum, indicating the potential for developing new antimicrobial agents based on this structure .
HIV Inhibition
The compound has been investigated for its role in developing dual inhibitors for HIV-1. Modifications to the structure, such as introducing methyl groups or substituting carboxylic acid functions, have been shown to enhance the inhibitory activity against the integrase enzyme. For example, specific derivatives exhibited IC50 values in the nanomolar range, suggesting a strong potential for therapeutic applications in HIV treatment .
Cosmetic Formulations
Skin Care Products
3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid is being explored in cosmetic formulations due to its biocompatibility and potential skin benefits. The compound can act as a stabilizer or active ingredient in creams and lotions aimed at improving skin hydration and texture. Studies have indicated that formulations containing this compound can enhance moisture retention and provide protective effects against environmental stressors .
Polymeric Applications
In cosmetic science, polymers derived from 3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid are utilized as film formers and emulsifiers. These polymers are essential for creating stable emulsions in lotions and creams, contributing to their sensory properties and overall effectiveness. The incorporation of such polymers has been shown to improve the stability of cosmetic products while enhancing their aesthetic qualities .
Materials Science
Nanoparticle Development
Recent advancements have seen the application of 3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid in the synthesis of nanoparticles for drug delivery systems. These nanoparticles can encapsulate active ingredients, allowing for controlled release and targeted delivery within biological systems. The use of this compound in nanoparticle formulation enhances the bioavailability of drugs while minimizing side effects associated with conventional delivery methods .
Data Tables
Case Studies
-
Antimicrobial Derivatives Study
- A series of derivatives were synthesized from 3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid to evaluate their antimicrobial efficacy. Compounds were tested against various bacterial strains, demonstrating that modifications significantly influenced their activity levels.
-
Cosmetic Formulation Research
- A study utilized experimental design techniques to optimize formulations containing this compound. Results indicated that specific combinations enhanced skin hydration and product stability, showcasing the compound's potential in cosmetic applications.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in various biochemical interactions, including hydrogen bonding and π-π stacking with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Methyl-2-(1H-pyrrol-1-yl)butanoic Acid
- CAS: Not explicitly listed (referenced as "3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid" with 6 suppliers).
- Key Difference : The pyrrole substituent is attached via the nitrogen atom (1-position) rather than the 2-position.
- Higher commercial availability (6 suppliers) suggests broader industrial or research applications .
3-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic Acid
- CAS : 1509840-98-5 (3 suppliers).
- Key Difference : Pyrazole (a diazole with two adjacent nitrogen atoms) replaces pyrrole, with a methyl group at the pyrazole’s 1-position.
- Methyl substitution on pyrazole could improve metabolic stability in pharmaceutical contexts compared to pyrrole derivatives .
3,3-Dimethyl-2-(1H-pyrrol-1-yl)butanoic Acid
- CAS : 338963-14-7 (1 supplier).
- Key Difference : An additional methyl group at the third carbon (3,3-dimethyl substitution).
- Implications: Increased steric hindrance around the carboxylic acid group may reduce reactivity or alter solubility (e.g., higher hydrophobicity). Limited commercial availability (1 supplier) may reflect specialized use or synthesis complexity .
Valsartan-Related Butanoic Acid Derivatives
- Example: (2S)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic acid (Valsartan’s core structure).
- Key Difference : A tetrazole-biphenyl system replaces the pyrrole group, with an amide linkage.
- Implications :
Data Table: Structural and Commercial Comparison
Research Findings and Implications
- Structural Effects on Acidity: Pyrrole’s electron-donating nature may lower the carboxylic acid’s pKa compared to aliphatic analogs (e.g., 3-methylbutanoic acid in fruit volatiles) .
- Commercial Trends : Compounds with pyrrol-1-yl or pyrazole substituents have higher supplier counts, suggesting greater demand for intermediates in drug discovery or agrochemicals .
Biological Activity
3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid, a compound belonging to the class of pyrrole derivatives, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The chemical structure of 3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid can be described as follows:
- Molecular Formula : C₉H₁₁N₁O₂
- Molecular Weight : 167.19 g/mol
- Functional Groups : Contains a carboxylic acid, a methyl group, and a pyrrole ring.
1. Antiviral Activity
Research has indicated that pyrrole derivatives, including 3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid, exhibit antiviral properties. In a study focusing on HIV inhibitors, various pyrrole-based compounds were synthesized and tested for their ability to inhibit HIV-1 integrase and reverse transcriptase. The findings demonstrated that certain derivatives displayed significant inhibitory activity with IC₅₀ values in the nanomolar range, suggesting that modifications in the pyrrole structure can enhance antiviral efficacy .
2. Anticancer Potential
Pyrrole derivatives are known for their anticancer properties. A study on pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives revealed that these compounds exhibited increased antiproliferative effects against breast cancer cell lines (MDA-MB-231) compared to standard treatments like SAHA (Suberoylanilide Hydroxamic Acid). The mechanism of action was associated with the inhibition of histone deacetylases, leading to cell cycle arrest and apoptosis .
3. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. In vitro assays demonstrated that certain analogs of 3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid effectively inhibited key enzymes involved in metabolic pathways, which could have implications for metabolic disorders .
Case Study 1: HIV Inhibition
In a specific case study involving the synthesis of pyrrolyl diketo acid derivatives, it was found that modifications on the pyrrole ring significantly influenced the inhibitory activity against HIV enzymes. The most active compound showed an IC₅₀ value of 19 nM against integrase, indicating strong potential for therapeutic applications in HIV treatment .
Case Study 2: Cancer Cell Lines
Another investigation into the effects of pyrrole derivatives on cancer cell lines highlighted that 3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid could enhance cell-specific productivity in monoclonal antibody production while suppressing unwanted cell growth. This dual action suggests its utility in biopharmaceutical applications .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that variations in the functional groups attached to the pyrrole ring can significantly affect biological activity. For instance:
| Compound | Modification | IC₅₀ (nM) | Biological Activity |
|---|---|---|---|
| 7a | OH group | 22 | Integrase inhibition |
| 7b | Methyl group | >111 | No activity |
| 7c | COOH group | 57 | Moderate activity |
These results highlight the importance of specific substitutions on the pyrrole ring in enhancing or diminishing biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-2-(1H-pyrrol-2-yl)butanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrrole-containing butanoic acid derivatives often involves coupling reactions between pyrrole intermediates and activated carboxylic acid precursors. For example, hydrolysis of ester-protected intermediates under basic conditions (e.g., NaOH, followed by acetic acid neutralization) is a common step, as demonstrated in the preparation of structurally similar butanoic acid derivatives . Optimization includes controlling reaction pH (5–6) to prevent side reactions and using catalysts like triethylamine to enhance yield .
Q. Which spectroscopic techniques are most effective for characterizing 3-methyl-2-(1H-pyrrol-2-yl)butanoic acid?
- Methodological Answer :
- NMR : - and -NMR are critical for confirming the pyrrole ring substitution pattern and methyl group positions. The deshielded protons on the pyrrole ring (δ 6.5–7.0 ppm) and methyl groups (δ 1.2–1.5 ppm) are diagnostic .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) ensures purity, especially for detecting hydrolyzed byproducts .
Q. How should 3-methyl-2-(1H-pyrrol-2-yl)butanoic acid be stored to maintain stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. The compound’s carboxylic acid group makes it hygroscopic; desiccants like silica gel are recommended. Avoid prolonged exposure to bases or oxidizing agents, as these may degrade the pyrrole ring .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl group position, pyrrole substitution) influence the bioactivity of 3-methyl-2-(1H-pyrrol-2-yl)butanoic acid?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs. For instance:
- Methyl Group : Compare 3-methyl vs. 2-methyl isomers (e.g., via -NMR coupling constants) to assess steric effects on receptor binding .
- Pyrrole Substitution : Introduce electron-withdrawing groups (e.g., Cl) at the pyrrole 4-position to evaluate electronic effects on solubility and potency . Bioassays (e.g., enzyme inhibition) should be paired with computational docking studies to rationalize observed trends.
Q. What advanced chromatographic methods resolve co-eluting impurities in 3-methyl-2-(1H-pyrrol-2-yl)butanoic acid samples?
- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with a C18 column (1.7 µm particle size) and gradient elution (0.1% formic acid in water/acetonitrile). For charged impurities, ion-pair chromatography with tetrabutylammonium bromide improves resolution . Mass spectrometry (LC-MS) confirms molecular ions (expected [M+H] = 196.2) and detects degradation products.
Q. How can contradictory data on the compound’s solubility in polar solvents be reconciled?
- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents. Characterize crystallinity via X-ray diffraction (XRPD) and thermal analysis (DSC/TGA). For example, amorphous forms may show higher aqueous solubility than crystalline forms despite identical molecular formulas. Standardize solvent removal (e.g., rotary evaporation under vacuum) to eliminate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
